1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4S.ClH/c1-15-7-5-8(11)10-13-12-9-4-2-3-6-14(9)10;/h2-4,6,8H,5,7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHDTCUAEBCXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NN=C2N1C=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategies
Triazolo[4,3-a]pyridine Core Formation
The triazolo[4,3-a]pyridine scaffold is typically constructed via cyclization reactions. Two primary approaches are documented:
- 5-exo-dig Cyclization : Chloroethynylphosphonates react with 2-hydrazinylpyridines to form the triazolo ring (e.g.,).
- Hydrazine-Mediated Cyclization : Hydrazine intermediates undergo cyclization with carbon disulfide or thiourea derivatives to yield triazoloquinazolines or pyridines (e.g.,).
For the target compound, the triazolo[4,3-a]pyridine core could be synthesized via a 5-exo-dig cyclization using a chloroethynylphosphonate and a substituted 2-hydrazinylpyridine, followed by functionalization at the 3-position.
Introduction of the 3-(Methylthio)propylamine Sidechain
The amine sidechain is introduced through nucleophilic substitution or coupling reactions. For example:
- Nucleophilic Aromatic Substitution : A chloro or bromo substituent on the triazolo ring reacts with 3-(methylthio)propan-1-amine under basic conditions (e.g.,).
- Reductive Amination : A ketone intermediate on the triazolo core undergoes reductive amination with 3-(methylthio)propylamine (e.g.,).
Detailed Synthetic Pathways
Pathway A: Direct Coupling of Preformed Triazolo Core
Synthesis of 3-Chloro-triazolo[4,3-a]pyridine :
- React 2-hydrazinylpyridine with chloroethynylphosphonate via 5-exo-dig cyclization ().
- Conditions : 60°C, DMF, 50 hours.
- Yield : ~30–40% (analogous to).
-
- Treat 3-chloro-triazolo[4,3-a]pyridine with 3-(methylthio)propan-1-amine in the presence of DIEA (N,N-diisopropylethylamine) ().
- Conditions : 130°C, NMP, 3 hours.
- Yield : ~15–20% (based on).
Hydrochloride Salt Formation :
- React the free base with HCl in ethanol or diethyl ether.
Pathway B: Cyclization with Prefunctionalized Amine
Hydrazine Intermediate Formation :
- Condense 2-hydrazinylpyridine with a propionamide derivative bearing the methylthio group.
-
- Use carbon disulfide and KOH to form the triazolo ring ().
- Conditions : Refluxing ethanol, 16 hours.
- Yield : ~25–35% (analogous to).
Optimization and Challenges
- Regioselectivity : Controlling the position of substitution on the triazolo ring requires careful selection of starting materials (e.g., nitro-group-directed cyclization in).
- Purification : Chromatography (e.g., Prep-HPLC with C18 columns) is critical due to polar intermediates ().
- Stability : The methylthio group may oxidize; reactions should be performed under inert atmosphere ().
Chemical Reactions Analysis
Types of Reactions: 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazolopyridine core can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amine or methylthio positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Substitution Products: Various alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazolo[4,3-a]pyridine compounds exhibit significant anticancer properties. These compounds can act as inhibitors of various cellular pathways involved in tumor growth and proliferation. For instance, studies have shown that modifications to the triazole ring can enhance the compound's ability to inhibit cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
The compound also shows promise as a modulator of neurotransmitter systems. Specifically, it has been identified as a positive allosteric modulator of metabotropic glutamate receptors, which are crucial for synaptic plasticity and cognitive functions. This modulation can potentially lead to therapeutic strategies for neurological disorders such as schizophrenia and Alzheimer's disease .
Antimicrobial Properties
There is emerging evidence that triazolo[4,3-a]pyridine derivatives possess antimicrobial activity against various pathogens. The mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways. This application is particularly relevant in the context of rising antibiotic resistance .
Proteomics and Biomarker Discovery
The compound is utilized in proteomics research due to its ability to selectively interact with specific proteins. This interaction can facilitate the identification and quantification of biomarkers associated with diseases. For example, it is being explored as a tool for studying protein-protein interactions in cancer biology .
Enzyme Inhibition Studies
Inhibitors derived from triazolo[4,3-a]pyridine structures are being investigated for their effects on various enzymes implicated in metabolic disorders. These studies focus on understanding how such compounds can modulate enzyme activity and contribute to therapeutic outcomes in conditions like diabetes and obesity .
Case Studies
Mechanism of Action
The mechanism of action of 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related triazolo-heterocycles, emphasizing molecular features, physicochemical properties, and applications:
Structural and Functional Insights
Core Heterocycle Variations :
- The triazolo-pyridine core (target compound) offers planar aromaticity for target binding, whereas triazolo-pyrazines (e.g., C₆H₈ClF₃N₄) provide a partially saturated ring, reducing rigidity but improving solubility .
- Pyrazole-pyridine hybrids (e.g., C₇H₉ClN₄) introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity for kinase inhibition .
Substituent Effects :
- Halogenated derivatives (e.g., -Cl, -CF₃ in C₉H₉Cl₂F₃N₄) increase electrophilicity and binding to hydrophobic enzyme pockets, critical for antimicrobial activity .
- Methylthio vs. Trifluoromethyl : The -SMe group in the target compound offers moderate lipophilicity (LogP ~1.5), while -CF₃ (LogP ~2.8) enhances membrane permeability but may reduce aqueous solubility .
Salt Forms: Hydrochloride vs. Dihydrochloride: Dihydrochloride salts (e.g., C₉H₁₆N₄·2HCl) exhibit higher solubility in polar solvents compared to monohydrochlorides, advantageous for injectable formulations .
Biological Activity
1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride, also known by its CAS number 1049693-70-0, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H14N4S·2HCl
- Molecular Weight : 295.23 g/mol
- CAS Number : 1049693-70-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazolo[4,3-a]pyridine moiety. For instance:
- A study evaluated various derivatives of triazole compounds against human cancer cell lines (e.g., MCF-7 and Bel-7402). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the triazole structure can enhance anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | MCF-7 | 5.0 |
| Triazole Derivative B | Bel-7402 | 6.5 |
Antimicrobial Activity
The compound also displays antimicrobial properties. Research has shown that:
- Triazolo derivatives exhibit broad-spectrum antibacterial activity against various pathogens. For example, a derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Neuroprotective Effects
Emerging evidence suggests that triazolo compounds may possess neuroprotective properties:
- In vitro studies have reported that these compounds can inhibit neuroinflammation and oxidative stress in neuronal cell cultures, indicating potential applications in neurodegenerative diseases .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Kinases : Some studies indicate that compounds with similar structures can inhibit specific kinases involved in cancer progression.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to inflammation and apoptosis.
- Interaction with DNA : Certain triazole derivatives have been shown to intercalate into DNA, disrupting replication in cancer cells.
Case Study 1: Cytotoxicity Evaluation
A recent investigation assessed the cytotoxic effects of various triazolo derivatives on cancer cell lines:
- Findings : Compound X showed an IC50 value of 7 µM against MCF-7 cells, indicating significant potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of triazolo derivatives:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride, and how can reaction efficiency be optimized?
- Methodology: Utilize a combination of heterocyclic coupling (e.g., triazolo-pyridine core formation via cyclocondensation) and thioether linkage strategies. Optimize using Design of Experiments (DoE) to minimize trial-and-error approaches. For example, vary reaction temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., Pd/C or CuI) to identify optimal yields . Computational reaction path searches (e.g., quantum chemical calculations) can predict transition states and intermediates, reducing experimental iterations .
Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?
- Methodology:
- HPLC-MS : Quantify impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and mobile phases with 0.1% formic acid .
- NMR : Assign peaks for the triazolo-pyridine core (δ 8.2–8.5 ppm for aromatic protons) and methylthio group (δ 2.1–2.3 ppm for SCH3) .
- XRD : Confirm crystalline structure and hydrochloride salt formation via single-crystal diffraction .
Q. How can researchers assess the compound’s solubility and stability under physiological conditions?
- Methodology:
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8) with UV-Vis spectrophotometry .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies (e.g., receptor binding vs. in vivo efficacy) be resolved for this compound?
- Methodology:
- Mechanistic Profiling : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) for target receptors vs. off-target proteins .
- Metabolite Identification : Incubate the compound with liver microsomes and analyze metabolites via high-resolution MS to rule out rapid hepatic inactivation .
- Systems Pharmacology Modeling : Integrate pharmacokinetic (PK) data with tissue distribution models to explain discrepancies between in vitro and in vivo results .
Q. What strategies are recommended for optimizing the compound’s selectivity in multi-target drug discovery?
- Methodology:
- Fragment-Based Design : Replace the methylthio group with bioisosteres (e.g., sulfoxide or sulfonamide) to modulate electronic effects and reduce off-target interactions .
- Free Energy Perturbation (FEP) : Simulate ligand-receptor binding affinities for mutant receptors to identify selectivity-determining residues .
Q. How can impurities or degradation products be systematically identified and quantified during scale-up synthesis?
- Methodology:
- Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (HCl), and thermal stress, then profile degradation pathways using LC-HRMS .
- QbD (Quality by Design) : Define a design space for critical process parameters (CPPs) like reaction time and pH to control impurity formation .
Q. What computational tools are suitable for predicting the compound’s environmental fate or toxicity?
- Methodology:
- ADMET Prediction : Use tools like ACD/Labs Percepta to estimate logP, bioavailability, and CYP450 inhibition .
- Ecotoxicity Modeling : Apply ECOSAR or TEST software to predict aquatic toxicity based on structural fragments (e.g., triazolo-pyridine’s persistence) .
Methodological Resources
- Experimental Design : Apply DoE principles (e.g., factorial or response surface designs) to optimize synthesis and minimize resource expenditure .
- Data Contradiction Analysis : Use ICReDD’s feedback loop, integrating experimental data with computational models to refine hypotheses .
- Safety Protocols : Adhere to advanced lab safety guidelines (e.g., Chemical Hygiene Plan) for handling reactive intermediates like thiols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
